WSP-1

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de WSP-1 típicamente involucra la reacción de disulfuro de 2-piridilo con un precursor de colorante fluorescente adecuado. Las condiciones de reacción a menudo requieren disolventes anhidros y atmósfera inerte para prevenir la oxidación y garantizar un alto rendimiento. Los pasos generales incluyen:

Preparación de disulfuro de 2-piridilo: Esto implica la reacción de 2-mercaptopiridina con un agente oxidante como yodo o peróxido de hidrógeno.

Acoplamiento con colorante fluorescente: El disulfuro de 2-piridilo se acopla luego con un precursor de colorante fluorescente en condiciones anhidras, a menudo utilizando una base como trietilamina para facilitar la reacción.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra medidas estrictas de control de calidad para garantizar la pureza y consistencia del producto. El uso de reactores automatizados y sistemas de purificación ayuda a escalar la producción mientras se mantienen altos estándares.

Análisis De Reacciones Químicas

Tipos de Reacciones

WSP-1 principalmente experimenta reacciones con sulfuro de hidrógeno, lo que lleva a la formación de benzoditiolonona y un compuesto fluorescente. Las reacciones clave incluyen:

Reacción de Sustitución: This compound reacciona con sulfuro de hidrógeno a través de un mecanismo de sustitución nucleofílica, donde el ion sulfuro ataca el enlace disulfuro, lo que lleva a la liberación del producto fluorescente.

Reactivos y Condiciones Comunes

Reactivos: Donantes de sulfuro de hidrógeno como hidrosulfuro de sodio (NaHS) o GYY4137.

Condiciones: Las reacciones generalmente se llevan a cabo en tampones acuosos a pH fisiológico (alrededor de 7.4) y a temperatura ambiente o 37°C para aplicaciones biológicas.

Productos Principales

El producto principal de la reacción entre this compound y sulfuro de hidrógeno es un compuesto fluorescente con longitudes de onda de excitación y emisión de 465 nm y 515 nm, respectivamente .

Aplicaciones Científicas De Investigación

WSP-1 tiene una amplia gama de aplicaciones en investigación científica, particularmente en los campos de química, biología, medicina e industria:

Química: Se utiliza como sonda para estudiar la presencia y concentración de sulfuro de hidrógeno en diversas reacciones y entornos químicos.

Biología: Se emplea en biología celular y molecular para detectar y visualizar sulfuro de hidrógeno dentro de las células y tejidos, ayudando en el estudio de sus funciones fisiológicas y patológicas.

Medicina: Se utiliza en investigación médica para investigar el papel del sulfuro de hidrógeno en diversas enfermedades y afecciones, incluidas las enfermedades cardiovasculares, los trastornos neurodegenerativos y el cáncer.

Mecanismo De Acción

El mecanismo por el cual WSP-1 ejerce sus efectos involucra la reacción selectiva con sulfuro de hidrógeno. El ion sulfuro ataca el enlace disulfuro en this compound, lo que lleva a la formación de benzoditiolonona y un producto fluorescente. Esta reacción es altamente específica para el sulfuro de hidrógeno, lo que permite una detección y medición precisas. Los objetivos moleculares y las vías involucradas incluyen el enlace disulfuro en this compound y el ion sulfuro de los donantes de sulfuro de hidrógeno .

Comparación Con Compuestos Similares

WSP-1 es único en su alta selectividad y respuesta rápida al sulfuro de hidrógeno en comparación con otros compuestos similares. Algunos compuestos similares incluyen:

SF7-AM: Otra sonda fluorescente para la detección de sulfuro de hidrógeno, pero con diferentes propiedades espectrales.

HSip-1: Una sonda que también detecta sulfuro de hidrógeno, pero puede tener diferentes perfiles de sensibilidad y selectividad.

AzMC: Una sonda utilizada para la detección de sulfuro de hidrógeno con una estructura química y un mecanismo de reacción diferentes.

This compound destaca por su diseño específico para la detección rápida y selectiva del sulfuro de hidrógeno, lo que lo convierte en una herramienta valiosa en diversas aplicaciones de investigación .

Actividad Biológica

WSP-1 (Wiskott-Aldrich Syndrome Protein 1) is a critical protein involved in various cellular processes, particularly in actin dynamics and synaptic function. This article explores the biological activity of this compound, focusing on its role in actin filament assembly, synaptic transmission, and its potential applications as a fluorescent probe for detecting hydrogen sulfide (H₂S) in biological samples.

1. Role in Actin Dynamics

This compound is known for its involvement in the regulation of the actin cytoskeleton, which is essential for various cellular functions including motility, endocytosis, and cell division. Research indicates that this compound synergizes with another protein, Dip1, to activate the Arp2/3 complex, which is crucial for initiating actin filament nucleation.

Key Findings:

- Synergistic Activation : this compound and Dip1 co-activate the Arp2/3 complex without requiring preexisting actin filaments. This co-activation significantly enhances the nucleation of branched actin networks compared to Dip1 alone .

- Mutant Analysis : Deletion mutants of this compound exhibit impaired actin patch initiation and decreased internalization rates of actin patches, demonstrating its importance in endocytic processes .

Data Table: Effects of this compound Mutations on Actin Dynamics

| Mutation Type | Effect on Actin Patch Initiation | Internalization Rate |

|---|---|---|

| Wild-type | Normal | 100% |

| wsp1ΔCA | Increased initiation time (6.7s) | 40% decrease |

| dip1Δ | Significant decrease | N/A |

2. Synaptic Function

This compound also plays an essential role in stabilizing the actin cytoskeleton at the neuromuscular junction. Studies using Caenorhabditis elegans have shown that this compound is critical for synaptic vesicle release and overall synaptic function.

Key Findings:

- Neuromuscular Junction Stability : this compound localization at presynaptic sites adjacent to synaptic proteins suggests it stabilizes structures necessary for neurotransmitter release .

- Rescue Experiments : Transgenic rescue experiments demonstrated that restoring this compound expression in mutant strains improved resistance to neuromuscular inhibitors, confirming its vital role in synaptic transmission .

3. Detection of Hydrogen Sulfide

This compound has been developed as a selective fluorescent probe for detecting hydrogen sulfide (H₂S) in various biological contexts. This application highlights its utility beyond traditional biological roles.

Key Findings:

- Fluorescent Properties : As a reactive disulfide-containing compound, this compound can effectively detect H₂S levels in biological samples such as plant roots .

Data Table: Fluorescent Detection of H₂S Using this compound

| Sample Type | H₂S Concentration Detected | Method Used |

|---|---|---|

| Tomato Roots | Specific concentration | Fluorescent assay |

| Cell Cultures | Varies | Fluorescent microscopy |

Propiedades

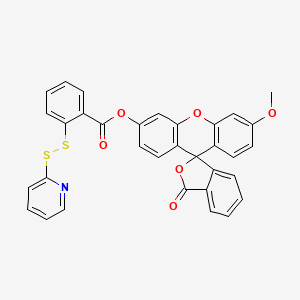

IUPAC Name |

(6'-methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-(pyridin-2-yldisulfanyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H21NO6S2/c1-37-20-13-15-25-27(18-20)39-28-19-21(14-16-26(28)33(25)24-10-4-2-8-22(24)32(36)40-33)38-31(35)23-9-3-5-11-29(23)41-42-30-12-6-7-17-34-30/h2-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKQAUGSGQUCDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C5=CC=CC=C5SSC6=CC=CC=N6)C7=CC=CC=C7C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H21NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.